叔丁基-N-(4-碘丁-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

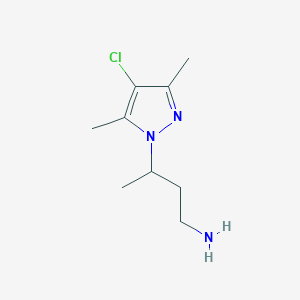

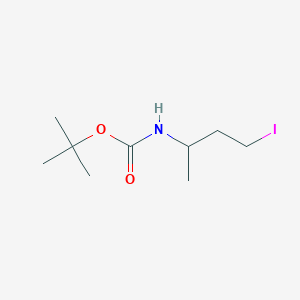

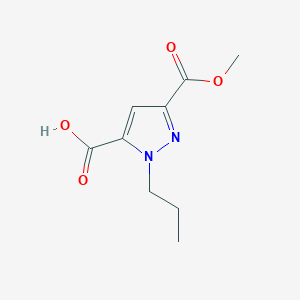

Tert-butyl N-(4-iodobutan-2-yl)carbamate is a compound of interest in the field of organic chemistry due to its utility in various synthetic applications. Its relevance spans from serving as an intermediate in the synthesis of complex molecules to its role in the study of chemical reactions and properties. The compound's structural features, including the tert-butyl group and the iodobutan-2-yl moiety, make it a versatile reagent in organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl N-(4-iodobutan-2-yl)carbamate involves multiple steps, including iodolactamization, which is crucial for introducing the iodine atom into the compound. For example, the enantioselective synthesis of related compounds utilizes iodolactamization as a key step to yield highly functionalized intermediates (Campbell et al., 2009). Another method involves several steps starting from L-Serine to synthesize related carbamate intermediates through esterification, protection, and reduction steps (Tang et al., 2014).

Molecular Structure Analysis

The molecular structure of tert-butyl N-(4-iodobutan-2-yl)carbamate and related compounds has been elucidated through various analytical techniques, revealing detailed insights into their conformation and structural characteristics. X-ray crystallography studies have provided precise information on the molecular geometry and atomic arrangements, which are critical for understanding the reactivity and interaction of these compounds (Didierjean et al., 2004).

Chemical Reactions and Properties

Tert-butyl N-(4-iodobutan-2-yl)carbamate participates in various chemical reactions, including nucleophilic substitution due to the presence of the iodine atom, which is a good leaving group. Its reactivity has been exploited in the synthesis of biologically active compounds and intermediates. For instance, the compound has been used as an intermediate in the synthesis of omisertinib, highlighting its importance in medicinal chemistry (Zhao et al., 2017).

Physical Properties Analysis

The physical properties of tert-butyl N-(4-iodobutan-2-yl)carbamate, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are essential for the compound's handling, storage, and application in various chemical syntheses. The detailed analysis of these properties can guide the optimization of reaction conditions and the purification of this compound.

Chemical Properties Analysis

The chemical properties of tert-butyl N-(4-iodobutan-2-yl)carbamate, including its stability, reactivity, and functional group transformations, are foundational for its applications in organic synthesis. Studies have shown that the compound can undergo transformations such as carbonylation and cyclization reactions, expanding its utility in synthesizing a diverse range of target molecules (Takeda et al., 2012).

科学研究应用

1. 晶体学和分子结构研究

- Baillargeon等人(2017年)研究了叔丁基(5-氯戊-2,4-二炔-1-基)氨基甲酸酯和叔丁基(5-碘戊-2,4-二炔-1-基)氨基甲酸酯的晶体结构。他们发现在这些二炔烃中,分子通过分叉的N—H⋯O氢键和涉及相同羰基的C—X⋯O卤键相互连接(Baillargeon et al., 2017)。

2. 合成和化学性质

- Ober等人(2004年)强调了叔丁基N-[(1R,3S,4R)-3-羟基-4-(羟甲基)环戊基]氨基甲酸酯作为2'-脱氧核苷酸的环戊类似物的对映选择性合成的重要中间体的重要性(Ober等人,2004年)。

- Tang等人(2014年)从L-丝氨酸合成了(R)-叔丁基(1-羟基丁-3-炔-2-基)氨基甲酸酯,这是天然产物jaspin B的中间体,突出了其对几种人类癌细胞系的细胞毒活性(Tang et al., 2014)。

3. 有机化学和催化应用

- Takeda等人(2012年)开发了一种通过不饱和胺进行环化大气CO2固定的方法,导致含有碘甲基基团的环状氨基甲酸酯的形成,利用叔丁基次碘酸酯(t-BuOI)(Takeda et al., 2012)。

- Lebel和Leogane(2005年)描述了一种通过温和高效的一锅Curtius重排合成Boc保护胺的方法,涉及叔丁基氨基甲酸酯(Lebel & Leogane, 2005)。

4. 材料科学和工程应用

- Sun等人(2015年)合成了苯并噻唑改性的咔唑衍生物,发现带有叔丁基基团的TCBT可以形成有机凝胶,并可用作检测酸蒸气的荧光感应材料(Sun et al., 2015)。

作用机制

Mode of Action

The iodine atom in the compound could potentially enhance its reactivity, allowing it to form bonds with target molecules more readily .

Biochemical Pathways

Carbamates are generally involved in a variety of biochemical processes, and the iodine atom could potentially influence the compound’s interaction with these pathways .

Result of Action

The compound’s effects would depend on its specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how Tert-butyl N-(4-iodobutan-2-yl)carbamate interacts with its targets and its overall stability .

属性

IUPAC Name |

tert-butyl N-(4-iodobutan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18INO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMDTLOXOIDRDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCI)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

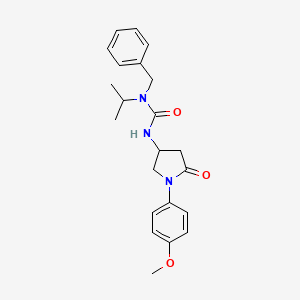

![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)

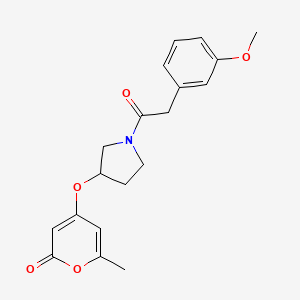

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)

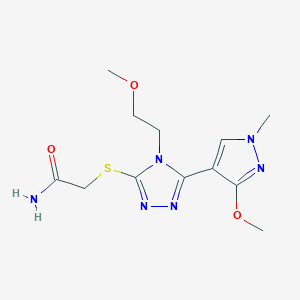

![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2491422.png)

![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)